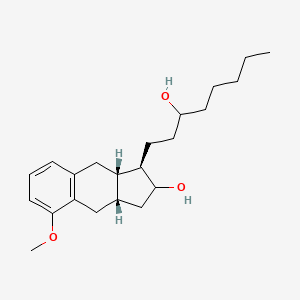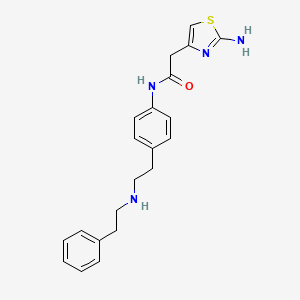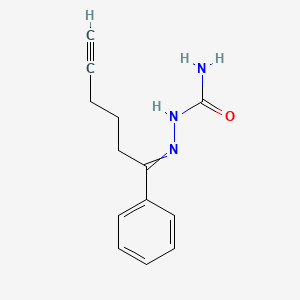
Descarboxy Treprostinil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Descarboxy Treprostinil is a prodrug of Treprostinil , a pulmonary vasodilator that has been previously formulated for inhaled administration via a nebulizer . Treprostinil is used for the treatment of pulmonary arterial hypertension (PAH) to relieve exercise-associated symptoms .
Synthesis Analysis
A new synthesis of Treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .Molecular Structure Analysis
Treprostinil is a chemically stable, tricyclic analog of prostacyclin, with a molecular weight of 390.52 (C 23 H 34 O 5) . The chemical name of Descarboxy Treprostinil is (1R,2R,3aS,9aS)-1-((S)-3-Hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta .Chemical Reactions Analysis
The key steps in the synthesis of Treprostinil involve a Claisen rearrangement reaction and a Pauson–Khand reaction in flow under catalytic conditions with 5 mol% of cobalt carbonyl and only 3 equiv. of CO .Physical And Chemical Properties Analysis
Treprostinil has properties like low molecular weight (~390 Da), melting point (~122 C), dose (<5 mg), and short half-life (~4 h), which favor its suitability for transdermal .Aplicaciones Científicas De Investigación
Treatment of Pulmonary Arterial Hypertension (PAH):
- Treprostinil is utilized effectively in the treatment of pulmonary arterial hypertension. Studies have shown that oral treprostinil, when used in combination with background therapy such as endothelin receptor antagonist and phosphodiesterase type 5 inhibitor, can improve symptoms and exercise capacity in patients with PAH (Tapson et al., 2013).
- Another study confirms the use of treprostinil for PAH, highlighting its impact on improving pulmonary hemodynamics and gas exchange in severe cases (Voswinckel et al., 2006).
Mechanism of Action in Pulmonary Arterial Smooth Muscle Cells:
- Treprostinil's mechanism of action involves influencing PDGF-BB induced remodeling parameters in human pulmonary arterial smooth muscle cells. This could be beneficial for patients with PAH, potentially reducing arterial wall remodeling (Lambers et al., 2018).
Use in Chronic Thromboembolic Pulmonary Hypertension (CTEPH):
- A study explored the efficacy and safety of subcutaneous treprostinil in patients with CTEPH, showing improvements in exercise capacity, suggesting it as a viable treatment option for this patient group (Sadushi-Koliçi et al., 2019).
Pharmacokinetics and Drug Interactions:
- Research has been conducted to understand the pharmacokinetics of treprostinil, including its interactions with other drugs like sildenafil. This is crucial for optimizing combination therapies in pulmonary arterial hypertension (Gotzkowsky et al., 2013).
Potential Applications in Systemic Sclerosis:
- Treprostinil has been tested for treating digital ulcers in scleroderma, showing significant reductions in ulcer size and preventing new ulcers, although challenges in administration were noted (Chung & Fiorentino, 2006).
Effectiveness in Combination Therapies:
- Studies have shown that treprostinil can be effectively combined with other treatments like bosentan, leading to additional improvements in PAH patients (Benza et al., 2008).
Management of Pain Associated with Administration:
- The capsaicin 8% patch has been studied for managing subcutaneous infusion site pain in patients receiving treprostinil, suggesting its potential to alleviate treatment-related discomfort (Libri et al., 2014).
Mecanismo De Acción
Target of Action
Descarboxy Treprostinil primarily targets the prostacyclin receptor , the prostaglandin D2 receptor 1 , and the prostaglandin E2 receptor 2 . These receptors play a crucial role in the regulation of vascular tone, platelet aggregation, and inflammation.
Mode of Action
Descarboxy Treprostinil binds to and activates its primary targets, leading to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels . This increase in cAMP promotes the opening of calcium-activated potassium channels, leading to cell hyperpolarization . This mechanism promotes the direct vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation .
Biochemical Pathways
The activation of the prostacyclin receptor and other related receptors by Descarboxy Treprostinil affects the prostacyclin pathway . This pathway is involved in the regulation of vascular tone and platelet aggregation. The activation of these receptors leads to vasodilation and inhibition of platelet aggregation, which are key factors in the pathology of pulmonary arterial hypertension (PAH) .
Pharmacokinetics
Each route of administration is associated with unique pharmacokinetics and dosing considerations . Parenteral routes of administration (intravenous, subcutaneous) are bioequivalent at steady state, while inhaled Descarboxy Treprostinil achieves lower systemic concentrations with localized delivery to the lungs . Oral Descarboxy Treprostinil achieves similar systemic exposure to parenteral administration with a bioavailability of approximately 17% .
Result of Action
The result of Descarboxy Treprostinil’s action is a reduction in pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds . This improves systemic oxygen transport and increases cardiac output with minimal alteration of the heart rate . It reduces symptoms in patients with pulmonary arterial hypertension (PAH) and pulmonary hypertension associated with interstitial lung disease .
Action Environment
The action of Descarboxy Treprostinil can be influenced by various environmental factors. For instance, the efficacy of inhaled Descarboxy Treprostinil may be affected by factors such as lung function and inhalation technique . Additionally, the stability and efficacy of Descarboxy Treprostinil can be influenced by factors such as temperature and pH .
Safety and Hazards
Treprostinil is a potent pharmaceutical compound. It is a direct vasodilator of pulmonary and systemic arterial vascular beds that also inhibits platelet aggregation, thereby alleviating pulmonary hypertension. Direct contact with the skin may cause vasodilation resulting in significant redness and possibly a burning sensation .
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,3aS,9aS)-1-(3-hydroxyoctyl)-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17?,18+,19-,21?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKGVQFKRMEKJX-NWSYQISNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(CC[C@@H]1[C@H]2CC3=C(C[C@H]2CC1O)C(=CC=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)



![Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B580083.png)

![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)
![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)

![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)

![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)
![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)
